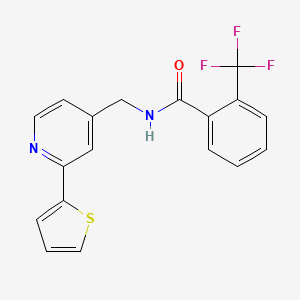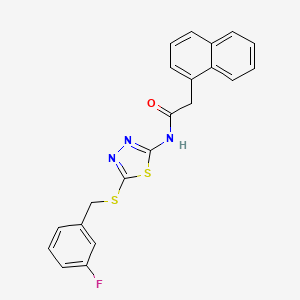![molecular formula C16H14N6O3 B2536368 N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-6-metoxi-1H-indol-2-carboxamida CAS No. 2034325-02-3](/img/structure/B2536368.png)
N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-6-metoxi-1H-indol-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound
Aplicaciones Científicas De Investigación
Chemistry:
The compound can be used as a precursor or intermediate in the synthesis of more complex molecules.
Biology:
Investigated for its potential as an enzyme inhibitor or a bioactive molecule with therapeutic applications.
Medicine:
Industry:
Could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the c-Met and VEGFR-2 proteins, similar to the lead compound foretinib .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways . By inhibiting these kinases, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide disrupts cell proliferation and angiogenesis, leading to antiproliferative effects against certain cancer cell lines .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been studied for their pharmacokinetic properties
Result of Action
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide exhibits excellent antiproliferative activities against certain cancer cell lines, such as A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound achieves this by inhibiting the expression of c-Met and VEGFR-2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the use of indole and triazolopyrazine precursors. The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product. Specific details would require access to synthesis protocols from scientific literature or patents.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to ensure high yield and purity is essential. This may involve using advanced techniques such as continuous flow reactors or microwave-assisted synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group on the triazolopyrazine ring may undergo oxidation under certain conditions.
Reduction: Reduction reactions may target the carboxamide group or other reactive sites on the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed, particularly on the indole moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products depend on the specific reactions and conditions applied. For example, oxidation could yield corresponding quinone derivatives, while substitution reactions could introduce various functional groups.
Comparación Con Compuestos Similares
Compared to other compounds with similar structural features, such as other indole derivatives or triazolopyrazine-based molecules, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide may exhibit unique properties. It could offer distinct advantages in terms of stability, reactivity, or biological activity.
Propiedades
IUPAC Name |
6-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-25-10-3-2-9-6-12(19-11(9)7-10)15(23)18-8-13-20-21-14-16(24)17-4-5-22(13)14/h2-7,19H,8H2,1H3,(H,17,24)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVIPJQYBVARKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)
![4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2536289.png)
![N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)



![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)
![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)
![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)


